4-Ethynyl-3-methoxy-1,2-thiazole is a nitrogen and sulfur-containing heterocyclic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms, which imparts significant chemical reactivity and biological activity to these compounds. The specific structure of 4-Ethynyl-3-methoxy-1,2-thiazole includes an ethynyl group at the 4-position and a methoxy group at the 3-position of the thiazole ring.
4-Ethynyl-3-methoxy-1,2-thiazole can be classified as:
The synthesis of 4-Ethynyl-3-methoxy-1,2-thiazole typically involves the reaction of appropriate starting materials through several established methods. Common approaches include:
For example, in one synthetic route, starting from 3-methoxycarbonyl-1,2-thiazole, an ethynylation step can be performed using sodium hydride as a base and an appropriate ethynyl halide under controlled conditions to yield 4-Ethynyl-3-methoxy-1,2-thiazole .
4-Ethynyl-3-methoxy-1,2-thiazole can participate in various chemical reactions due to its reactive functional groups:
For instance, when treated with strong acids or bases, 4-Ethynyl-3-methoxy-1,2-thiazole can undergo hydrolysis or alkylation reactions that modify its substituents or introduce new functional groups .
The biological activity of 4-Ethynyl-3-methoxy-1,2-thiazole is often attributed to its ability to interact with specific biological targets:
Studies have shown that thiazole derivatives exhibit varying degrees of biological activity depending on their substituents and structural features .
Relevant data indicate that the compound's reactivity is influenced by the presence of both the ethynyl and methoxy groups, which can participate in further chemical transformations .
4-Ethynyl-3-methoxy-1,2-thiazole has potential applications in various fields:
Research continues to explore its efficacy and safety profiles in clinical settings .
The 1,2-thiazole scaffold exhibits unique physicochemical properties arising from its asymmetric electron distribution. Quantum mechanical analyses reveal diminished aromatic character (6π-electron system) relative to 1,3-thiazoles, evidenced by ¹H NMR chemical shifts between 7.27–8.77 ppm indicating a weaker diamagnetic ring current. This reduced aromaticity enhances susceptibility to electrophilic attack at C4 and facilitates ring functionalization—a critical advantage in drug design [4] [8]. The presence of a low-energy LUMO orbital at C3-C4 positions creates an electron-deficient region amenable to nucleophilic interactions with biological targets, while the endocyclic nitrogen participates in hydrogen bonding with enzyme active sites [4].
Medicinal Applications:1,2-Thiazole derivatives demonstrate broad bioactivity spectra, including antimicrobial, anti-inflammatory, and anticancer effects. Notable examples include the antipsychotic agent Ziprasidone (containing a benzisothiazole core) and Perospirone, both leveraging the scaffold’s capacity for receptor modulation. The structural versatility enables target-specific optimization:
Table 1: Bioactive 1,2-Thiazole Derivatives in Therapeutics
Compound | Biological Activity | Molecular Target | Structural Feature |
---|---|---|---|
Niridazole | Antischistosomal | Helminth mitochondrial enzymes | 5-Nitroisothiazole |
Benzisothiazolinone | Antimicrobial preservative | Microbial membrane integrity | Annelated 1,2-thiazole |
Epertazole | Anticancer (investigational) | Protein tyrosine phosphatase inhibition | 3,5-Disubstituted isothiazole |
The 1,2-thiazole’s metabolic stability—attributed to resistance toward cytochrome P450 oxidation—enhances pharmacokinetic profiles, while its planar geometry facilitates π-stacking interactions with biomolecular targets [4] [9].
The strategic incorporation of ethynyl (–C≡CH) and methoxy (–OCH₃) groups at C4 and C3 positions of 1,2-thiazole induces profound electronic and steric modifications that enhance drug-receptor interactions:
Ethynyl Group:The triple bond introduces significant π-electron density perpendicular to the ring plane, functioning as a hydrogen bond acceptor (σ* = 0.21) while maintaining linear geometry for deep target penetration. This group serves as a bioisostere for halogens, cyano, and azido moieties, offering enhanced metabolic stability against hepatic degradation compared to vinyl or alkyl substituents. In 4-ethynyl-1,2-thiazoles, the ethynyl group lowers the pKa of the adjacent C5 proton (predicted pKa ~3.31), facilitating deprotonation under physiological conditions to form reactive nucleophiles for targeted covalent inhibition [3] [6].
Methoxy Group:Positioned ortho to nitrogen, the methoxy substituent exerts strong +M (mesomeric) effects, donating electrons into the ring and elevating HOMO energy by ~0.8 eV. This enhances binding affinity to electron-deficient enzyme pockets. Concurrently, its steric bulk (van der Waals volume = 25.6 ų) imposes conformational constraints on ring flexibility, improving target selectivity. Experimental data for 2-methoxythiazole (boiling point: 116–118°C, density: 1.352 g/cm³) indicate enhanced lipophilicity (logP increased by 0.9 versus unsubstituted thiazole), promoting membrane permeability [5] [8].
Table 2: Physicochemical Impact of Substituents on 1,2-Thiazole Core
Parameter | Unsubstituted 1,2-Thiazole | 3-Methoxy-1,2-thiazole | 4-Ethynyl-1,2-thiazole | 4-Ethynyl-3-methoxy-1,2-thiazole |
---|---|---|---|---|
Molecular Weight | 85.12 g/mol | 115.15 g/mol | 109.14 g/mol | 139.17 g/mol |
Predicted logP | 1.12 | 1.45 | 1.78 | 2.10 |
Water Solubility | High | Moderate | Low | Very low |
pKa (conj. acid) | 2.5 | 2.8* | 3.1* | 3.3* |
Dipole Moment | 1.98 D | 2.35 D | 2.10 D | 2.65 D |
**Estimated values via computational modeling [1] [3] [5]
Synergistic Effects:The ortho disposition of ethynyl and methoxy groups enables intramolecular electronic communication: the methoxy donor raises electron density at C4, polarizing the ethynyl bond (bond dipole μ = 0.80 D) and strengthening its hydrogen-bond-accepting capacity. Molecular simulations indicate a 30% enhancement in binding free energy to model enzymes versus monosubstituted analogs, confirming cooperative substituent effects [3] [6].
Thiazole pharmacology originated with the isolation of thiamine (vitamin B₁) in 1926, revealing the critical role of the 1,3-thiazolium ring in biological catalysis. However, 1,2-thiazole therapeutics developed independently via synthetic innovations:
Early Period (1950s–1980s):Initial routes relied on oxidative cyclization of thioamides or condensation of acrylic acid amides—methods limited by harsh conditions and poor regioselectivity [4]. The discovery of Niridazole (1960s) as an antischistosomal agent marked the first therapeutic 1,2-thiazole, though synthesis required hazardous reagents like SOC₂. Cook-Heilbron synthesis (α-aminonitrile + CS₂) enabled access to 3,5-disubstituted variants but struggled with electron-deficient systems [4] [8].
Modern Era (1990s–Present):Transition-metal catalysis revolutionized access to complex thiazoles. Palladium-mediated C–H arylation (e.g., Campeau’s N-oxide-directed C2 arylation) permitted late-stage diversification, while photochemical permutation (2025) enabled direct isomerization of 1,3-thiazoles to 1,2-thiazoles under mild conditions—bypassing traditional limitations in isothiazole synthesis [9]. Contemporary drugs like Ziprasidone (approved 2001) leveraged these advances for scalable manufacture.
Table 3: Key Milestones in 1,2-Thiazole Drug Development
Timeframe | Innovation | Therapeutic Impact | Synthetic Method |
---|---|---|---|
1962 | Niridazole discovery | First antischistosomal isothiazole | Herz synthesis from dithiolylium salts |
1987 | Benzisothiazolinone preservatives | Industrial antimicrobials | Cyclization of thiobenzanilides |
2001 | Ziprasidone FDA approval | Atypical antipsychotic | Pd-catalyzed C-N coupling |
2025 | Photochemical isomerization | Access to metabolically stable ethynyl derivatives | UV-induced ring permutation |
The emergence of 4-ethynyl-3-methoxy-1,2-thiazole represents a convergence of historical synthetic knowledge and contemporary target-driven design. Current preclinical candidates exploit its capacity for covalent target engagement (via ethynyl) and optimized pharmacokinetics (via methoxy), illustrating the scaffold’s evolution into a privileged template [2] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2